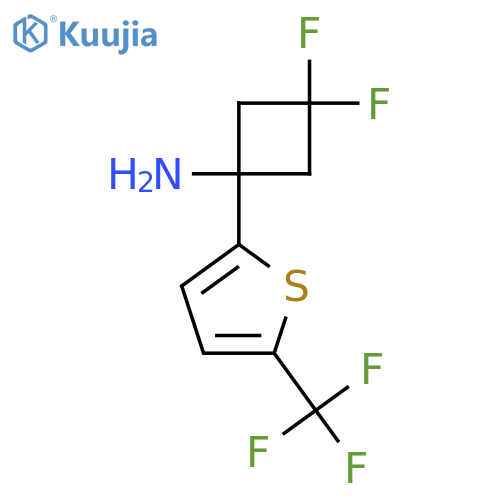

Cas no 2228748-82-9 (3,3-difluoro-1-5-(trifluoromethyl)thiophen-2-ylcyclobutan-1-amine)

3,3-difluoro-1-5-(trifluoromethyl)thiophen-2-ylcyclobutan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3,3-difluoro-1-5-(trifluoromethyl)thiophen-2-ylcyclobutan-1-amine

- 3,3-difluoro-1-[5-(trifluoromethyl)thiophen-2-yl]cyclobutan-1-amine

- EN300-1973296

- 2228748-82-9

-

- インチ: 1S/C9H8F5NS/c10-8(11)3-7(15,4-8)5-1-2-6(16-5)9(12,13)14/h1-2H,3-4,15H2

- InChIKey: XTUPKAISHLQUOC-UHFFFAOYSA-N

- ほほえんだ: S1C(C(F)(F)F)=CC=C1C1(CC(C1)(F)F)N

計算された属性

- せいみつぶんしりょう: 257.02976124g/mol

- どういたいしつりょう: 257.02976124g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 54.3Ų

3,3-difluoro-1-5-(trifluoromethyl)thiophen-2-ylcyclobutan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1973296-0.05g |

3,3-difluoro-1-[5-(trifluoromethyl)thiophen-2-yl]cyclobutan-1-amine |

2228748-82-9 | 0.05g |

$1368.0 | 2023-09-16 | ||

| Enamine | EN300-1973296-0.5g |

3,3-difluoro-1-[5-(trifluoromethyl)thiophen-2-yl]cyclobutan-1-amine |

2228748-82-9 | 0.5g |

$1563.0 | 2023-09-16 | ||

| Enamine | EN300-1973296-1.0g |

3,3-difluoro-1-[5-(trifluoromethyl)thiophen-2-yl]cyclobutan-1-amine |

2228748-82-9 | 1g |

$2391.0 | 2023-06-03 | ||

| Enamine | EN300-1973296-1g |

3,3-difluoro-1-[5-(trifluoromethyl)thiophen-2-yl]cyclobutan-1-amine |

2228748-82-9 | 1g |

$1629.0 | 2023-09-16 | ||

| Enamine | EN300-1973296-10.0g |

3,3-difluoro-1-[5-(trifluoromethyl)thiophen-2-yl]cyclobutan-1-amine |

2228748-82-9 | 10g |

$10285.0 | 2023-06-03 | ||

| Enamine | EN300-1973296-0.25g |

3,3-difluoro-1-[5-(trifluoromethyl)thiophen-2-yl]cyclobutan-1-amine |

2228748-82-9 | 0.25g |

$1498.0 | 2023-09-16 | ||

| Enamine | EN300-1973296-2.5g |

3,3-difluoro-1-[5-(trifluoromethyl)thiophen-2-yl]cyclobutan-1-amine |

2228748-82-9 | 2.5g |

$3191.0 | 2023-09-16 | ||

| Enamine | EN300-1973296-0.1g |

3,3-difluoro-1-[5-(trifluoromethyl)thiophen-2-yl]cyclobutan-1-amine |

2228748-82-9 | 0.1g |

$1433.0 | 2023-09-16 | ||

| Enamine | EN300-1973296-10g |

3,3-difluoro-1-[5-(trifluoromethyl)thiophen-2-yl]cyclobutan-1-amine |

2228748-82-9 | 10g |

$7004.0 | 2023-09-16 | ||

| Enamine | EN300-1973296-5.0g |

3,3-difluoro-1-[5-(trifluoromethyl)thiophen-2-yl]cyclobutan-1-amine |

2228748-82-9 | 5g |

$6937.0 | 2023-06-03 |

3,3-difluoro-1-5-(trifluoromethyl)thiophen-2-ylcyclobutan-1-amine 関連文献

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

3,3-difluoro-1-5-(trifluoromethyl)thiophen-2-ylcyclobutan-1-amineに関する追加情報

Introduction to 3,3-Difluoro-1-(5-(trifluoromethyl)thiophen-2-yl)cyclobutan-1-amine (CAS No. 2228748-82-9)

3,3-Difluoro-1-(5-(trifluoromethyl)thiophen-2-yl)cyclobutan-1-amine, also known by its CAS number 2228748-82-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclobutyl ring, difluoro substitution, and a thiophene moiety with a trifluoromethyl group. These structural elements contribute to its potential biological activities and pharmacological properties.

The cyclobutyl ring is a key structural feature of this compound, providing rigidity and conformational constraints that can influence its binding affinity to biological targets. The difluoro substitution on the cyclobutyl ring enhances the compound's lipophilicity and metabolic stability, which are crucial for optimizing drug-like properties. The thiophene moiety, particularly when substituted with a trifluoromethyl group, imparts additional electronic and steric effects that can modulate the compound's interactions with biomolecules.

Recent studies have explored the potential applications of 3,3-difluoro-1-(5-(trifluoromethyl)thiophen-2-yl)cyclobutan-1-amine in various therapeutic areas. One notable area of interest is its activity as a serotonin receptor modulator. Serotonin receptors play a critical role in regulating mood, appetite, and sleep, making them important targets for the development of drugs to treat conditions such as depression, anxiety, and sleep disorders. Research has shown that this compound exhibits selective binding to serotonin receptors, particularly the 5-HT1A subtype, which is associated with anxiolytic and antidepressant effects.

In addition to its potential as a serotonin receptor modulator, 3,3-difluoro-1-(5-(trifluoromethyl)thiophen-2-yl)cyclobutan-1-amine has been investigated for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Preclinical studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of IBD. These findings suggest that it may have therapeutic potential for treating inflammatory conditions.

The pharmacokinetic profile of 3,3-difluoro-1-(5-(trifluoromethyl)thiophen-2-yl)cyclobutan-1-amine has also been extensively studied. Its high lipophilicity facilitates good absorption and distribution in tissues, while the presence of fluorine atoms enhances its metabolic stability. This combination of properties makes it an attractive candidate for further development as a therapeutic agent. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects.

In terms of safety and toxicity, preclinical studies have shown that 3,3-difluoro-1-(5-(trifluoromethyl)thiophen-2-yl)cyclobutan-1-amine exhibits a favorable safety profile at therapeutic doses. However, as with any new chemical entity (NCE), thorough safety assessments are essential before it can be approved for clinical use. Ongoing research is focused on optimizing its formulation and delivery methods to enhance its therapeutic benefits while minimizing potential side effects.

The synthesis of 3,3-difluoro-1-(5-(trifluoromethyl)thiophen-2-yl)cyclobutan-1-amine involves several steps that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include the formation of the cyclobutyl ring through cyclization reactions and the introduction of fluoro substituents using selective fluorination techniques. The thiophene moiety is typically introduced via coupling reactions with appropriate thiophene derivatives.

In conclusion, 3,3-difluoro-1-(5-(trifluoromethyl)thiophen-2-yl)cyclobutan-1-amine (CAS No. 2228748-82-9) represents a promising candidate in the development of novel therapeutics for various medical conditions. Its unique structural features and biological activities make it an exciting area of research for medicinal chemists and pharmaceutical scientists. As ongoing studies continue to uncover its full potential, this compound holds significant promise for advancing the treatment options available to patients.

2228748-82-9 (3,3-difluoro-1-5-(trifluoromethyl)thiophen-2-ylcyclobutan-1-amine) 関連製品

- 2169312-01-8(1-(trifluoromethyl)bicyclo2.1.1hexane-5-carboxylic acid, endo)

- 2408966-06-1(tert-butyl N-(1-{[(2-hydroxyethyl)carbamoyl]methyl}-1H-pyrazol-4-yl)carbamate)

- 17225-70-6(2-{methyl2-(methylamino)ethylamino}ethan-1-ol)

- 933696-63-0(2-3-(Methylsulfonyl)phenylethylamine)

- 381178-19-4(3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole)

- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)

- 58688-35-0(cyclohexyl(cyclopropyl)methanone)

- 882224-30-8(3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid)

- 4423-82-9(3,3-dimethyl-2-methylidenebutanoic acid)

- 1214351-67-3(2-Mercapto-3,5,6-trifluoropyridine)